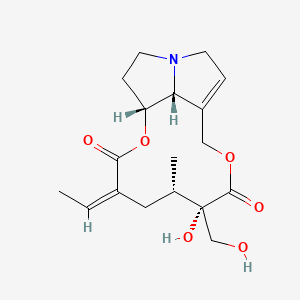
Retrorsin
Übersicht
Beschreibung
Retrorsine is a hepatotoxic pyrrolizidine alkaloid found in various plants, particularly in the Senecio and Crotalaria species. It is known for its toxic effects on the liver and is commonly found in herbal supplements, medicines, food, and livestock feed . Retrorsine belongs to the class of 1,2-unsaturated pyrrolizidine alkaloids, which are secondary metabolites produced by plants as a defense mechanism .
Wirkmechanismus
Target of Action
Retrorsine is a pyrrolizidine alkaloid (PA) that primarily targets the Cytochrome P450 (CYP)3A4 enzyme . This enzyme plays a critical role in the metabolism of retrorsine and other PAs, leading to the formation of hepatotoxic dehydro-PA metabolites .
Mode of Action
Retrorsine interacts with its target, the CYP3A4 enzyme, through metabolic activation. This interaction results in the formation of hepatotoxic dehydro-PA metabolites . Retrorsine also selectively inhibits hepatocyte proliferation and evokes small hepatocyte-like progenitor cells .
Biochemical Pathways
The primary biochemical pathway affected by retrorsine involves the CYP3A4 enzyme. The induction of this enzyme by drugs and pesticides enhances the toxicity of PAs, including retrorsine . The metabolic activation of retrorsine via hepatic and intestinal CYP3A4 enzymes leads to the formation of retrorsine CYP3A4 metabolites .
Pharmacokinetics
The pharmacokinetics of retrorsine involve its absorption, distribution, metabolism, and excretion (ADME) Retrorsine is highly absorbed from the intestine (78%) and unbound in plasma (60%)Liver metabolic clearance of retrorsine is four times higher in rats compared to mice, and renal excretion contributes to 20% of the total clearance .
Result of Action
The result of retrorsine’s action is the formation of hepatotoxic dehydro-PA metabolites, which can cause liver damage . Retrorsine also inhibits the proliferation of hepatocytes, leading to the emergence of small hepatocyte-like progenitor cells .
Action Environment
The action of retrorsine can be influenced by environmental factors such as the presence of other substances that induce the CYP3A4 enzyme. For example, the well-characterized CYP3A4 inducer rifampicin impacts the kinetics of retrorsine . The kinetics of retrorsine after daily intake were simulated with concomitant rifampicin treatment, showing a significant impact on retrorsine kinetics .
Wissenschaftliche Forschungsanwendungen
Retrorsin wird in der wissenschaftlichen Forschung aufgrund seiner hepatotoxischen Eigenschaften häufig eingesetzt. Einige wichtige Anwendungen umfassen:
Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen von Pyrrolizidin-Alkaloiden.
Medizin: Untersuchung möglicher therapeutischer Anwendungen und der Mechanismen der Toxizität, um Antidote oder Schutzmittel zu entwickeln.
5. Wirkmechanismus
This compound übt seine toxischen Wirkungen hauptsächlich durch die Bildung reaktiver Metaboliten aus, die an zelluläre Makromoleküle binden und so zu Zellschäden und Apoptose führen. Die Verbindung wird durch Cytochrom-P450-Enzyme, insbesondere Cytochrom P450 3A4, metabolisiert, um pyrrolische Metaboliten zu bilden, die DNA-Addukte bilden und Leberschaden induzieren können . Diese Metaboliten stören normale Zellfunktionen, was zu Hepatozytenschäden und Nekrose führt.
Biochemische Analyse
Biochemical Properties
Retrorsine plays a critical role in biochemical reactions, particularly in the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP3A4, which metabolizes retrorsine into reactive metabolites . These metabolites can form adducts with DNA and RNA, leading to hepatotoxicity . Additionally, retrorsine interacts with hepatic RNA, altering its biochemical and metabolic properties .
Cellular Effects
Retrorsine has profound effects on various cell types and cellular processes. In hepatocytes, retrorsine induces liver toxicity by forming DNA adducts, leading to cell death and liver damage . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, retrorsine exposure results in altered RNA properties, including reduced reverse-transcriptability and translatability . These changes can disrupt normal cellular functions and lead to hepatotoxicity.
Molecular Mechanism
The molecular mechanism of retrorsine involves its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4 . This activation produces reactive metabolites that form covalent bonds with DNA and RNA, leading to the formation of adducts . These adducts can cause mutations, disrupt gene expression, and ultimately result in cell death. Additionally, retrorsine inhibits certain enzymes, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of retrorsine change over time. Retrorsine is relatively stable but can degrade into various metabolites . Long-term exposure to retrorsine in vitro and in vivo studies has shown persistent liver toxicity, with the formation of DNA adducts and liver tumors . These effects highlight the compound’s potential for causing chronic liver damage.
Dosage Effects in Animal Models
The effects of retrorsine vary with different dosages in animal models. At low doses, retrorsine can cause mild liver damage, while higher doses result in severe hepatotoxicity and liver tumors . Dose-response studies have shown that the threshold for liver toxicity is relatively low, indicating that even small amounts of retrorsine can be harmful . Additionally, high doses of retrorsine can lead to acute liver failure and death in animal models .
Metabolic Pathways
Retrorsine is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes into reactive metabolites that form adducts with DNA and RNA . These metabolites can also interact with other enzymes and cofactors, disrupting normal metabolic processes . The formation of these adducts can lead to changes in metabolic flux and metabolite levels, contributing to retrorsine’s toxic effects .
Transport and Distribution
Retrorsine is transported and distributed within cells and tissues primarily through active uptake mechanisms . It is absorbed from the intestine and transported to the liver, where it undergoes metabolic activation . Retrorsine and its metabolites can also be excreted via the bile and urine . The compound’s distribution within the liver is critical for its hepatotoxic effects, as it accumulates in hepatocytes and forms DNA adducts .
Subcellular Localization
Retrorsine’s subcellular localization is primarily within the liver cells, where it exerts its toxic effects . The compound and its metabolites are localized in the nucleus and cytoplasm of hepatocytes, where they form adducts with DNA and RNA . These interactions disrupt normal cellular functions and contribute to retrorsine’s hepatotoxicity. Additionally, retrorsine’s localization within specific cellular compartments can be influenced by targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of retrorsine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of retrorsine is less common due to its toxic nature. when required for research purposes, it is typically extracted from natural sources such as the Senecio and Crotalaria plants. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate retrorsine from other plant alkaloids .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Retrorsin durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern, wodurch seine biologische Aktivität möglicherweise beeinflusst wird.
Substitution: Substitutionsreaktionen können an bestimmten Positionen am Pyrrolizidinring auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die möglicherweise unterschiedliche biologische Aktivitäten und Toxizitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Retrorsin ähnelt anderen Pyrrolizidin-Alkaloiden wie Senecionin, Seneciphyllin und Monocrotalin. Es ist einzigartig in seiner spezifischen Struktur und dem Ausmaß seiner hepatotoxischen Wirkungen .
Ähnliche Verbindungen:
Senecionin: Ein weiteres Pyrrolizidin-Alkaloid mit hepatotoxischen Eigenschaften.
Seneciphyllin: Bekannt für seine toxischen Wirkungen auf die Leber und ähnliche Stoffwechselwege.
Monocrotalin: Zeigt Hepatotoxizität und wird in der Forschung zur Untersuchung von Mechanismen der Leberschädigung verwendet.
Die einzigartige Struktur und die spezifischen Stoffwechselwege von this compound machen es zu einer wertvollen Verbindung für die Untersuchung der Lebertoxizität und die Entwicklung von Schutzstrategien gegen Vergiftungen durch Pyrrolizidin-Alkaloide.
Eigenschaften
CAS-Nummer |
480-54-6 |
|---|---|
Molekularformel |
C18H25NO6 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
(7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/t11?,14?,15?,18-/m1/s1 |
InChI-Schlüssel |
BCJMNZRQJAVDLD-JYJNOHBYSA-N |
SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
Isomerische SMILES |
CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C |
Aussehen |
Solid powder |
Color/Form |
Colorless prisms |
melting_point |
212 °C |
Key on ui other cas no. |
480-54-6 |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
36168-23-7 (hydrochloride) |
Haltbarkeit |
Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C. Volatility: low ; stable at room temperature in closed containers |
Löslichkeit |
Soluble in chloroform; slightly soluble in acetone, ethanol, water Practically insoluble in ether. In water, 3.08X10+4 mg/L @ 25 °C /Estimated/ |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
etrorsine retrorsine hydrochloride retrorsine, (15E)-isomer usaramine |
Dampfdruck |
1.9X10-14 mm Hg @ 25 °C /Estimated/ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




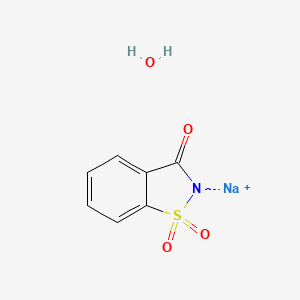
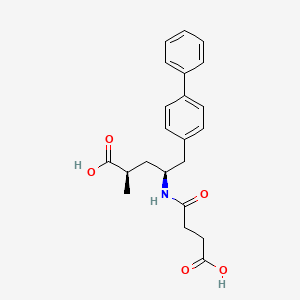
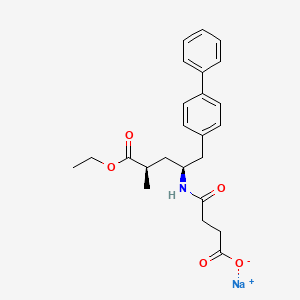
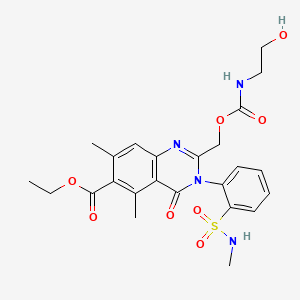
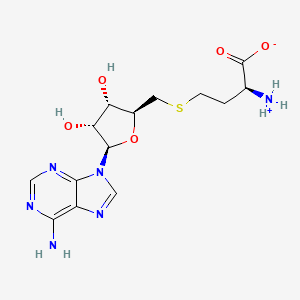

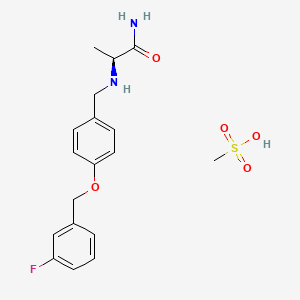
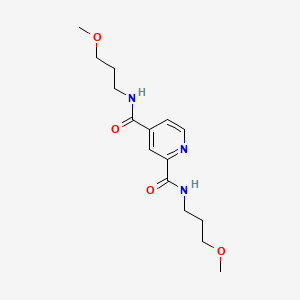

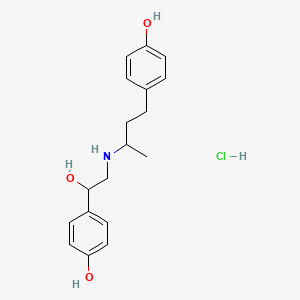
![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)

